An In-depth Technical Guide to (R)-2-Acetamido-2-cyclohexylacetic acid
An In-depth Technical Guide to (R)-2-Acetamido-2-cyclohexylacetic acid
For Researchers, Scientists, and Drug Development Professionals
(R)-2-Acetamido-2-cyclohexylacetic acid , a derivative of the non-proteinogenic amino acid cyclohexylglycine, presents a unique scaffold for potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its potential, yet currently undocumented, biological significance.
Core Chemical Properties
Table 1: Physicochemical Properties of (R)-2-Acetamido-2-cyclohexylacetic acid
| Property | Value | Source |
| CAS Number | 14429-43-7 | ChemBK[1] |
| Molecular Formula | C10H17NO3 | ChemBK[1] |
| Molecular Weight | 199.25 g/mol | ChemBK[1] |
| Density | 1.134 g/cm³ | ChemBK[1] |
| Boiling Point | 428.641 °C at 760 mmHg | ChemBK[1] |
| Flash Point | 213.035 °C | ChemBK[1] |
| Storage Temperature | 2-8 °C | ChemBK[1] |
Note on Solubility, pKa, and LogP: Specific experimental values for the solubility, pKa, and LogP of (R)-2-Acetamido-2-cyclohexylacetic acid are not currently available in peer-reviewed literature. However, for the structurally related compound cyclohexaneacetic acid (CAS 5292-21-7), a pKa of approximately 4.51 and a LogP of 2.85 have been reported.[2] While these values can offer an estimation, they should not be directly attributed to (R)-2-Acetamido-2-cyclohexylacetic acid. The N-acetyl group will influence the polarity and acidity of the molecule.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for (R)-2-Acetamido-2-cyclohexylacetic acid are not widely published. Commercial suppliers may provide this information upon request for their specific batches. For the related structure, cyclohexaneacetic acid, ¹³C NMR data is publicly available.[3]
Experimental Protocols
Plausible Synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid
While a specific, detailed experimental protocol for the synthesis of (R)-2-Acetamido-2-cyclohexylacetic acid is not available in the searched literature, a general and plausible method would involve the N-acetylation of the parent amino acid, (R)-2-amino-2-cyclohexylacetic acid. This is a standard transformation in organic chemistry.
Reaction Scheme:
Caption: Plausible synthetic route for (R)-2-Acetamido-2-cyclohexylacetic acid.
Detailed Methodology (Hypothetical):
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Dissolution: (R)-2-amino-2-cyclohexylacetic acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
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Addition of Base: A slight excess of a non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to neutralize the resulting acetic acid byproduct.
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Acetylation: Acetic anhydride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the stirred solution at a controlled temperature, often starting at 0 °C and then allowing the reaction to proceed at room temperature.
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Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid (e.g., 1M HCl) to neutralize any remaining base and anhydride. The aqueous and organic layers are separated.
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Extraction and Purification: The aqueous layer is extracted several times with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Final Purification: The crude product is then purified by a suitable method, such as recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or column chromatography on silica gel, to yield the pure (R)-2-Acetamido-2-cyclohexylacetic acid.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data on the specific biological activities, mechanism of action, and associated signaling pathways for (R)-2-Acetamido-2-cyclohexylacetic acid.
However, the N-acetylated amino acid motif is present in various biologically active molecules. For instance, N-acetylcysteine (NAC) is a well-known antioxidant and mucolytic agent.[4] It is important to emphasize that the biological activities of NAC cannot be directly extrapolated to (R)-2-Acetamido-2-cyclohexylacetic acid due to significant structural differences.
Research into the biological effects of derivatives of cyclohexaneacetic acid has suggested potential anti-inflammatory and antimicrobial properties.[5] This indicates that the cyclohexane moiety can be a valuable component in the design of new therapeutic agents.
Given the lack of direct evidence, a hypothetical workflow for the initial biological evaluation of (R)-2-Acetamido-2-cyclohexylacetic acid is proposed below.
Workflow for Biological Evaluation:
Caption: A proposed workflow for the initial biological screening of the target compound.
Conclusion and Future Directions
(R)-2-Acetamido-2-cyclohexylacetic acid is a compound with a well-defined chemical structure but limited publicly available data regarding its specific physicochemical properties, detailed synthesis, and biological activity. The information provided in this guide serves as a foundational resource for researchers interested in exploring this molecule. Future research should focus on obtaining comprehensive experimental data for its chemical properties, developing and optimizing a robust synthetic protocol, and undertaking systematic biological screening to elucidate its potential therapeutic applications. Given the biological relevance of both the N-acetyl amino acid and cyclohexane moieties, this compound represents an intriguing starting point for further investigation in drug discovery and development.
References
- 1. chembk.com [chembk.com]
- 2. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
- 3. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The chemistry and biological activities of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
